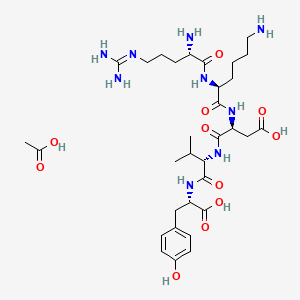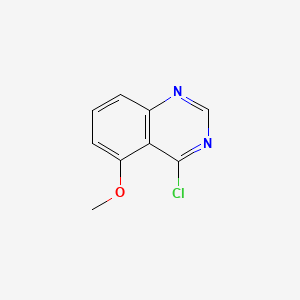
THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, is a specialized dendrimer with a thiophosphoryl chloride core and 12 surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with a well-defined, homogeneous, and monodisperse structure. This particular dendrimer is used in various scientific research applications due to its unique chemical properties and structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, involves a multi-step process starting with the core molecule, thiophosphoryl chloride. The dendrimer is built through a series of reactions that add layers (generations) of branching units. Each generation involves the reaction of the core with monomers that form the branches. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure the correct structure and functionality of the dendrimer .
Industrial Production Methods
Industrial production of this dendrimer follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, undergoes various chemical reactions, including:
Oxidation: The aldehyde groups on the surface can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The thiophosphoryl chloride core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in carboxylic acids, while reduction results in alcohols .
科学的研究の応用
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: Employed in drug delivery systems to enhance the solubility and bioavailability of drugs.
Medicine: Investigated for its potential in targeted drug delivery and imaging applications.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, involves its interaction with molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, allowing the dendrimer to bind to specific molecules. This interaction can alter the activity of the target molecules, leading to various effects depending on the application .
類似化合物との比較
Similar Compounds
Poly(amidoamine) (PAMAM) dendrimers: These dendrimers have an ethylenediamine core and amidoamine branches.
Poly(propylene imine) (PPI) dendrimers: These dendrimers have a diaminobutane core and propylene imine branches.
Polyester dendrimers: These dendrimers have a polyester core and branches.
Uniqueness
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, is unique due to its thiophosphoryl chloride core and aldehyde surface groups. This structure provides distinct chemical reactivity and functionality compared to other dendrimers, making it suitable for specific applications in research and industry .
特性
CAS番号 |
173612-60-7 |
|---|---|
分子式 |
C156H132N18O33P10S10 |
分子量 |
3417.203 |
InChI |
InChI=1S/C156H132N18O33P10S10/c1-166(208(218,187-136-52-10-115(11-53-136)94-157-169(4)211(221,193-142-70-28-124(103-175)29-71-142)194-143-72-30-125(104-176)31-73-143)188-137-54-12-116(13-55-137)95-158-170(5)212(222,195-144-74-32-126(105-177)33-75-144)196-145-76-34-127(106-178)35-77-145)163-100-121-22-64-154(65-23-121)205-217(227,206-155-66-24-122(25-67-155)101-164-167(2)209(219,189-138-56-14-117(15-57-138)96-159-171(6)213(223,197-146-78-36-128(107-179)37-79-146)198-147-80-38-129(108-180)39-81-147)190-139-58-16-118(17-59-139)97-160-172(7)214(224,199-148-82-40-130(109-181)41-83-148)200-149-84-42-131(110-182)43-85-149)207-156-68-26-123(27-69-156)102-165-168(3)210(220,191-140-60-18-119(19-61-140)98-161-173(8)215(225,201-150-86-44-132(111-183)45-87-150)202-151-88-46-133(112-184)47-89-151)192-141-62-20-120(21-63-141)99-162-174(9)216(226,203-152-90-48-134(113-185)49-91-152)204-153-92-50-135(114-186)51-93-153/h10-114H,1-9H3 |
InChIキー |
GRDQHDOUOVUEDF-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=NN(C)P(=S)(OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=NN(C)P(=S)(OC7=CC=C(C=C7)C=O)OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


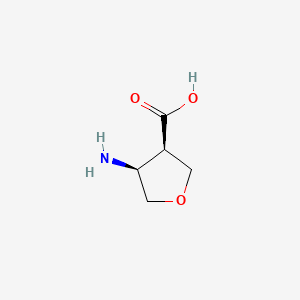
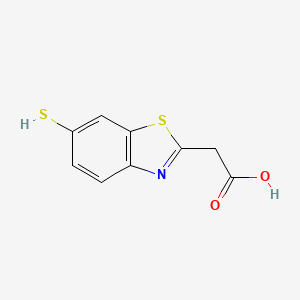
![5,9-Methanocycloocta[d][1,3]thiazole](/img/structure/B576181.png)
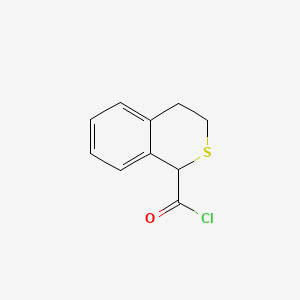
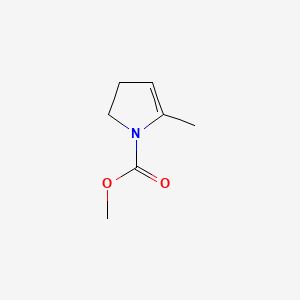
![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)
